hCA IX Inhibitory Potency: Carbonic Anhydrase Inhibitor 21 vs. SLC-0111
Carbonic anhydrase inhibitor 21 inhibits hCA IX with a Ki of 8.3 nM, representing a 5.4-fold improvement in potency over the clinical-stage CA IX/XII inhibitor SLC-0111, which exhibits a Ki of 45.1 nM against the same isoform [1][2]. This enhanced potency is attributed to the 2-furylidene moiety in inhibitor 21, which establishes an additional hydrogen bond with Gln67 in the hCA IX active site—a structural feature absent in SLC-0111 [1].
| Evidence Dimension | hCA IX inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 8.3 nM |
| Comparator Or Baseline | SLC-0111: Ki = 45.1 nM |
| Quantified Difference | 5.4-fold more potent (45.1 / 8.3) |
| Conditions | In vitro stopped-flow CO2 hydration assay; recombinant human CA IX; 20 mM HEPES buffer, pH 7.5, 20°C |
Why This Matters
This quantifiable potency advantage enables lower working concentrations in cellular assays, reducing potential off-target effects and compound consumption costs in high-throughput screening workflows.
- [1] Abdelrahman MA, Ibrahim HS, Nocentini A, et al. Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights. Int J Mol Sci. 2019;20(10):2484. View Source
- [2] ChEBI. SLC-0111 (CHEBI:232342). European Bioinformatics Institute. View Source
